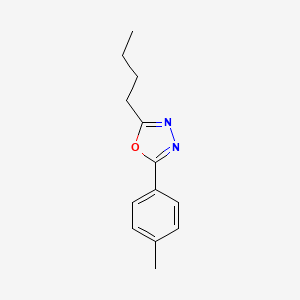

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Description

Nomenclature and Classification

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole follows the International Union of Pure and Applied Chemistry nomenclature system for heterocyclic compounds, where the core ring structure is designated as 1,3,4-oxadiazole based on the positioning of heteroatoms within the five-membered ring. The systematic name reflects the substitution pattern with a butyl group at position 2 and a 4-methylphenyl group at position 5 of the oxadiazole ring. This compound possesses the molecular formula C₁₃H₁₆N₂O and exhibits a molecular weight of 216.28 grams per mole. The Chemical Abstracts Service registry number for this compound is 2197055-27-7, providing a unique identifier for chemical database searches and commercial applications.

The compound belongs to the broader classification of oxadiazoles, which constitute a class of heterocyclic aromatic chemical compounds of the azole family with the general molecular formula C₂H₂N₂O. Within this classification system, 1,3,4-oxadiazole represents one of four possible isomers, distinguished by the specific positioning of nitrogen atoms within the five-membered ring structure. The structural characteristics of this compound include the presence of both aliphatic and aromatic substituents, creating a compound with mixed hydrophobic character and potential for diverse intermolecular interactions.

Table 1: Nomenclature and Identification Data for this compound

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Chemical Abstracts Service Number | 2197055-27-7 |

| MDL Number | MFCD30529766 |

| Simplified Molecular Input Line Entry System | CCCCc1oc(nn1)c2ccc(C)cc2 |

| International Chemical Identifier Key | WXPPCXFDDMRYNB-UHFFFAOYSA-N |

The classification of this compound within heterocyclic chemistry places it among nitrogen-containing heterocycles that exhibit aromatic character. The 1,3,4-oxadiazole ring system possesses pyridine-type nitrogen atoms, which contribute to the compound's ability to participate in various chemical interactions and biological activities. The presence of both electron-donating and electron-withdrawing substituents in the molecular structure influences the electronic properties and reactivity patterns of the compound.

Historical Development of 1,3,4-Oxadiazole Chemistry

The historical development of 1,3,4-oxadiazole chemistry traces back to the late 19th century when oxadiazoles were first discovered by Tiemann and Kruger in 1884. These early researchers initially named these compounds as furo[ab]diazoles, reflecting the structural relationship to furan-containing heterocycles. The systematic study of oxadiazole derivatives gained momentum throughout the 20th century as synthetic methodologies became more sophisticated and the biological significance of these compounds became apparent.

A significant milestone in 1,3,4-oxadiazole chemistry occurred in 1965 when Ainsworth successfully synthesized 1,3,4-oxadiazoles through thermolysis of ethylformate with hydrazine at atmospheric pressure. This synthetic breakthrough provided researchers with a reliable method for accessing the basic 1,3,4-oxadiazole framework and established the foundation for subsequent derivative synthesis. The compound was historically known by various names including oxybiazole, diazole, furro[bb']diazole, and biozole before the International Union of Pure and Applied Chemistry standardized the nomenclature to 1,3,4-oxadiazole.

The development of synthetic methodologies for 1,3,4-oxadiazole derivatives expanded significantly during the latter half of the 20th century. Traditional methods for synthesis include dehydrative cyclization, electrophilic substitution, copper-mediated coupling reactions of aryl halides, oxidative cyclization with the presence of catalysts or oxidizing agents, and Huisgen 1,3,4-oxadiazole synthesis. These methodologies enabled the preparation of diverse substituted derivatives, including compounds like this compound, through systematic modification of the synthetic protocols.

Table 2: Historical Milestones in 1,3,4-Oxadiazole Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1884 | Discovery by Tiemann and Kruger | First identification of oxadiazole compounds |

| 1965 | Ainsworth synthesis method | Thermolysis approach for 1,3,4-oxadiazole preparation |

| 2000-2020 | Modern derivative development | Extensive exploration of substituted derivatives |

| Present | Contemporary applications | Integration into medicinal chemistry and materials science |

The contemporary understanding of 1,3,4-oxadiazole chemistry recognizes these compounds as weak bases with inductive effects, where the nitrogen atoms reduce the aromaticity of the ring and confer conjugated diene character. This electronic property influences the reactivity patterns observed in electrophilic substitution reactions, where carbon atoms of the oxadiazole ring rarely participate in such reactions due to reduced electron density. The electron substitutions that do occur typically involve nitrogen atoms and require the presence of electron-releasing groups in the oxadiazole ring system.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a representative example of substituted 1,3,4-oxadiazole derivatives that demonstrate the structural versatility achievable through systematic functionalization of the parent heterocycle. The compound exemplifies the successful integration of aliphatic and aromatic substituents on the oxadiazole framework, creating a molecular architecture that combines the electronic properties of the heterocyclic core with the steric and hydrophobic characteristics of the pendant groups.

Within the broader context of five-membered heterocycles, 1,3,4-oxadiazoles represent one of the most extensively studied classes due to their unique electronic properties and synthetic accessibility. The positioning of nitrogen atoms at the 1,3, and 4 positions creates a heterocycle with distinct reactivity patterns compared to other oxadiazole isomers. Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit greater stability and synthetic utility compared to 1,2,3-oxadiazole isomers, which are unstable and undergo ring-opening to form diazoketone tautomers.

The specific substitution pattern observed in this compound contributes to its unique position within heterocyclic chemistry through several key structural features. The butyl substituent at position 2 introduces conformational flexibility and hydrophobic character, while the 4-methylphenyl group at position 5 provides aromatic stabilization and potential for π-π interactions. This combination of substituents creates a compound with balanced lipophilic properties that may influence its physicochemical behavior and potential applications.

Table 3: Structural Classification of this compound within Heterocyclic Systems

| Classification Level | Category | Characteristics |

|---|---|---|

| Ring System | Five-membered heterocycle | Contains one oxygen and two nitrogen atoms |

| Isomer Type | 1,3,4-Oxadiazole | Nitrogen atoms at positions 1, 3, and 4 |

| Substitution Pattern | 2,5-Disubstituted | Butyl group at position 2, methylphenyl at position 5 |

| Electronic Character | Electron-deficient aromatic | Pyridine-type nitrogen atoms reduce electron density |

| Functional Diversity | Mixed aliphatic-aromatic | Combines hydrophobic chain with aromatic ring |

The constitutional analysis of this compound within the framework of oxadiazole isomers reveals its membership in the most stable and synthetically accessible class of oxadiazole compounds. Research has shown that constitutional isomers and tautomers of oxadiazole derivatives exhibit varying degrees of stability, with 1,3,4-oxadiazole derivatives generally demonstrating superior thermal and chemical stability compared to other isomeric forms. The specific substitution pattern in this compound positions it among the synthetically accessible derivatives that can be prepared through established cyclization methodologies.

The heterocyclic chemistry perspective on this compound emphasizes its role as a building block for more complex molecular architectures. The compound serves as an intermediate in synthetic sequences leading to pharmaceutical agents and materials science applications, where the oxadiazole core provides electronic and structural properties that complement the characteristics of the substituent groups. The balanced nature of the substitution pattern, combining both electron-donating and electron-withdrawing effects, positions this compound as a versatile scaffold for further chemical modification and functionalization.

Properties

IUPAC Name |

2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-4-5-12-14-15-13(16-12)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPPCXFDDMRYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Intermediates with Phosphorus Oxychloride (POCl₃)

Method Overview:

This approach involves synthesizing a hydrazide intermediate from esters or acids, followed by cyclization using phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

- Starting from ester derivatives, the corresponding hydrazide is prepared via hydrazinolysis.

- The hydrazide is then refluxed with POCl₃, which facilitates cyclodehydration, forming the 1,3,4-oxadiazole ring.

- The reaction typically proceeds at 80–90°C for 3 hours, followed by neutralization and purification.

- A study reported synthesizing 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols using this method, with yields dependent on reaction conditions and solvents (Table 1).

- Solvent choice significantly influences conversion efficiency, with dichloromethane (DCM) being superior to tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

Data Table 1: Optimization of Cyclization Reaction Conditions

| Parameter | Observation | Optimal Condition |

|---|---|---|

| Solvent | DCM > THF > DMF | DCM |

| Base | DIPEA > inorganic bases | DIPEA |

| Reaction Time | 3 hours | 3 hours |

| Temperature | Reflux at 80–90°C | 80–90°C |

| Yield | Dependent on solvent and base | Highest with DCM + DIPEA |

Coupling of Hydrazide with Carboxylic Acids

Method Overview:

This method involves coupling a hydrazide intermediate with various carboxylic acids using coupling reagents like HATU, leading to substituted oxadiazoles.

- Hydrazide intermediates are reacted with carboxylic acids in the presence of HATU and bases such as N,N-diisopropylethylamine (DIPEA).

- The reaction is monitored via thin-layer chromatography (TLC).

- Post-reaction, purification is achieved through column chromatography or recrystallization.

- The reaction's efficiency is highly sensitive to solvent and base choice.

- Optimal conditions involve using DCM as solvent, DIPEA as base, and a reaction time of approximately 3 hours, achieving high conversion rates.

Data Table 2: Coupling Reaction Optimization

| Parameter | Observation | Optimal Condition |

|---|---|---|

| Solvent | DCM superior to THF and DMF | DCM |

| Base | DIPEA provided better yields | DIPEA |

| Equivalents of Carboxylic Acid | 1.2 equivalents yielded best results | 1.2 equivalents |

| Reaction Time | 3 hours | 3 hours |

Synthesis of 5-Alkyl--Oxadiazole-2-Carboxylic Acid Alkyl Esters

Method Overview:

This route involves multi-step synthesis starting from dialkyl oxalates and hydrazine hydrate, progressing through acylation and dehydration to form the oxadiazole ring.

- Dialkyl oxalates react with hydrazine hydrate to form monoalkyl oxalate hydrazides.

- These intermediates undergo acylation with fatty acid anhydrides.

- The final dehydration step induces ring closure, yielding the oxadiazole ester.

- The method avoids toxic reagents, improves yield, and is suitable for industrial scale-up.

- The process is efficient, cost-effective, and safe, with yields reported to be high.

Data Table 3: Synthesis of Oxadiazole Esters

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Cyclization with POCl₃ | Hydrazides, POCl₃ | Reflux at 80–90°C, 3 hours | Straightforward, high yield, versatile |

| Coupling with Carboxylic Acids | Hydrazides, HATU, DIPEA, DCM | Room temperature, 3 hours | Specific substitution, high selectivity |

| Multi-step Synthesis (Esters) | Dialkyl oxalates, hydrazine hydrate, acylating agents | Reflux, controlled steps | Industrial applicability, high yield |

Chemical Reactions Analysis

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

A common approach involves reacting substituted hydrazides with carboxylic acids under dehydrating conditions. For example:

-

Hydrazide precursor : Butyl hydrazide (derived from butyric acid).

-

Electrophilic partner : 4-Methylbenzoyl chloride.

-

Conditions : POCl₃ as a cyclodehydrating agent, refluxing in dry benzene (2–4 h) .

Example reaction :

Yield : Comparable oxadiazoles under similar conditions achieved 60–87% yields depending on steric/electronic effects .

Functionalization via Cross-Coupling Reactions

The oxadiazole ring’s electron-deficient nature enables transition-metal-catalyzed cross-couplings:

Palladium-Catalyzed Arylation/Amination

-

C–H activation : Direct arylation at the oxadiazole’s C2 or C5 positions using aryl halides.

Example protocol :

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂, Xantphos, LiOtBu | 72 | |

| Benzoyloxylamine | Cu(OAc)₂, PPh₃, 40°C | 65 |

Electrophilic Substitution Reactions

The 1,3,4-oxadiazole ring undergoes regioselective electrophilic substitution at the para position relative to the substituents:

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro group introduced at the 4-methylphenyl ring’s meta position .

Sulfonation

Nucleophilic Displacement

The butyl chain can participate in nucleophilic substitutions:

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides in the presence of NaH/DMF.

-

Example : Reaction with acetyl chloride yields 2-(butylacetate)-5-(4-methylphenyl)-1,3,4-oxadiazole .

Antioxidant Activity (Derivative Analysis)

While direct data for 2-butyl-5-(4-methylphenyl)-1,3,4-oxadiazole is limited, structurally similar compounds exhibit radical scavenging properties:

| Compound | DPPH IC₅₀ (µM) | FRAP (µM Fe²⁺/g) | Reference |

|---|---|---|---|

| 2,6-di-t-Bu-4-(5-aryl-oxadiazole) | 12.4–28.7 | 840–1,520 |

Key factors :

-

Electron-withdrawing groups (e.g., -CF₃) enhance activity.

-

Steric hindrance from the butyl chain may reduce accessibility to radicals .

Stability and Degradation

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 1,3,4-oxadiazole derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial activity against various bacterial strains.

Case Study: Antibacterial Screening

A study synthesized several 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles and evaluated their antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial effects, suggesting the potential of oxadiazole compounds in developing new antibiotics .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 6j | Pseudomonas aeruginosa | High |

| 6c | Staphylococcus aureus | Moderate |

| 6i | Escherichia coli | Low |

Antioxidant Properties

Oxadiazoles are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

A synthesis of new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols was conducted to evaluate their antioxidant activity using DPPH and FRAP assays. Compounds showed significant free-radical scavenging abilities, indicating that modifications to the oxadiazole structure can enhance antioxidant properties .

| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO₄/g) |

|---|---|---|

| 5f | 85 | 120 |

| 5j | 78 | 110 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has garnered attention for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Screening

Research on a series of substituted oxadiazoles revealed promising anticancer activities. For instance, a compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, highlighting the therapeutic potential of these compounds .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | Human colon adenocarcinoma (HT-29) | 92.4 |

| 10a | Human prostate cancer (PC-3) | 48.37 |

| 11a | A549 (Lung cancer) | 0.11 |

Mechanistic Insights

The mechanisms underlying the biological activities of oxadiazoles have been explored through computational studies.

Computational Analysis

Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and reactivity of oxadiazole derivatives. Such studies reveal insights into the binding sites for electrophilic attacks and the stability of these compounds under physiological conditions .

Mechanism of Action

The mechanism of action of 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and biochemical assays are often used to elucidate the compound’s mode of action.

Comparison with Similar Compounds

Pharmaceutical and Antimicrobial Activity

- Amino-substituted analogs: 2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole derivatives exhibit notable antimicrobial activity against Gram-positive bacteria and fungi, attributed to the electron-donating amino group enhancing interactions with microbial enzymes .

- Nitro-substituted analogs : The nitro group in 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole may reduce bioavailability due to higher polarity but serves as a precursor for reduced amine derivatives in drug synthesis .

Materials Science and Electronics

- OLED Applications : Derivatives like 2-(4-methylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (MOO) are used as electron-transport layers (ETLs) in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies (EQEs) up to 14% .

- Crystal Engineering : The tert-butyl-substituted analog (2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole) demonstrates controlled crystal packing via C–H⋯N hydrogen bonds, relevant for optoelectronic material design .

Biological Activity

2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a butyl group and a para-methylphenyl substituent on the oxadiazole ring, contributing to its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Caspase activation |

| A549 (Lung Cancer) | 1.20 | Inhibition of cell proliferation |

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascade. Flow cytometry assays have demonstrated that treatment with this compound leads to increased levels of p53 expression and caspase-3 cleavage in MCF-7 cells, confirming its role as a pro-apoptotic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 64 µg/mL | Antibacterial |

| Candida albicans | 16 µg/mL | Antifungal |

Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the oxadiazole ring to disrupt cellular membranes and inhibit essential metabolic pathways in microbial cells .

Case Studies

A series of experiments conducted on various cell lines have consistently shown that derivatives of oxadiazoles possess significant cytotoxicity. For instance, a study involving the compound's effect on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells revealed that it significantly inhibited cell growth at low micromolar concentrations .

Case Study Summary

- Study on MCF-7 Cells : The compound was tested for its ability to induce apoptosis. Results indicated a strong apoptotic response with an IC50 value of 0.65 µM.

- Study on A549 Cells : The compound inhibited cell proliferation with an IC50 value of 1.20 µM, suggesting potential use in lung cancer therapy.

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across studies?

- Answer: Discrepancies often arise from variations in substituent positioning (e.g., para vs. meta alkyl groups) or assay conditions. Systematic structure-activity relationship (SAR) studies using standardized MIC (Minimum Inhibitory Concentration) protocols reveal that antimicrobial potency varies by 4–8-fold depending on the substituent’s electron-withdrawing/donating nature . Controlled solvent polarity studies (e.g., DMSO vs. aqueous buffer) further clarify bioactivity trends.

Q. How can computational chemistry approaches predict the photophysical properties of this compound derivatives?

- Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately predicts HOMO-LUMO gaps (±0.1 eV error vs. experimental UV-Vis data). Time-dependent DFT (TD-DFT) simulations explain solvent-dependent emission shifts (Δλ = 15–20 nm in polar vs. nonpolar solvents) by modeling charge-transfer transitions .

Q. What role does this compound play in the design of ion-selective fluorescent probes, and how is selectivity achieved?

- Answer: The oxadiazole core serves as a fluorophore in Ca²⁺ probes when conjugated to recognition moieties like BAPTA. Selectivity arises from restricted electron donation upon Ca²⁺ binding, which alters π-conjugation and induces a 30 nm blue shift in emission. Probe sensitivity (Kd = 120 nM) is validated via confocal imaging in human endothelial cells .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.